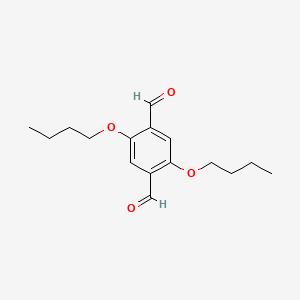

2,5-Dibutoxyterephthalaldehyde

Description

2,5-Dibutoxyterephthalaldehyde (CAS No.: 564456-59-3) is a dialkylated derivative of terephthalaldehyde, featuring n-butoxy substituents at the 2- and 5-positions of the benzene ring. This compound is synthesized via the dialkylation of 2,5-dihydroxyterephthalaldehyde (DHTA) with n-butyl groups, a process that enhances steric bulk and alters electronic properties . DBTA is widely utilized in materials science, particularly in the synthesis of covalent organic frameworks (COFs), where its substituents influence pore topology and framework stability . Its multifunctionality also extends to organic synthesis, enabling the development of advanced polymers and pharmaceuticals .

Properties

IUPAC Name |

2,5-dibutoxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTRGUBFSLFACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1C=O)OCCCC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,5-Dibutoxyterephthalaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of terephthalaldehyde with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the starting materials to the desired product .

In industrial settings, the production of 2,5-dibutoxyterephthalaldehyde may involve continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

2,5-Dibutoxyterephthalaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The aldehyde groups in 2,5-dibutoxyterephthalaldehyde can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,5-dibutoxyterephthalaldehyde yields 2,5-dibutoxyterephthalic acid, while reduction produces 2,5-dibutoxybenzyl alcohol .

Scientific Research Applications

2,5-Dibutoxyterephthalaldehyde has a wide range of applications in scientific research.

In biology and medicine, 2,5-dibutoxyterephthalaldehyde derivatives are explored for their potential as therapeutic agents. These compounds can interact with biological targets, such as enzymes and receptors, to modulate their activity and produce desired therapeutic effects .

In industry, 2,5-dibutoxyterephthalaldehyde is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of 2,5-dibutoxyterephthalaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

In the context of COF synthesis, 2,5-dibutoxyterephthalaldehyde acts as a linker molecule, connecting different building blocks through covalent bonds to form a stable and porous framework. The butoxy groups provide additional stability and flexibility to the resulting COF structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

DBTA belongs to a family of dialkoxyterephthalaldehydes, where the alkyl chain length and substituent position dictate physicochemical and functional properties. Below is a detailed comparison with structurally analogous compounds:

2,5-Dihydroxyterephthalaldehyde (DHTA)

- Substituents : Hydroxy (-OH) groups at 2- and 5-positions.

- Role in COFs : DHTA forms dual-pore COFs due to its small substituents, allowing simultaneous accommodation of multiple functional groups within triangular pores .

2,5-Diethoxyterephthalaldehyde (DETA)

- Substituents : Ethoxy (-OCH₂CH₃) groups.

- Impact on COFs : Ethoxy groups introduce moderate steric hindrance, causing pore congestion but still permitting dual-pore topologies in COFs. CPK modeling shows reduced pore accessibility compared to DHTA .

- Applications : Balances solubility and steric effects, making it suitable for frameworks requiring partial porosity .

2,5-Dipropoxyterephthalaldehyde (DPTA)

- Substituents: Propoxy (-OCH₂CH₂CH₃) groups (CAS No.: 245116-57-8).

- Properties: Intermediate chain length between DETA and DBTA. Limited experimental data exist, but theoretical models suggest propoxy groups may induce pore distortion without complete blockage .

2,5-Dibutoxyterephthalaldehyde (DBTA)

- Substituents : Butoxy (-OCH₂CH₂CH₂CH₃) groups.

- COF Topology : Butoxy groups exceed the spatial tolerance of triangular pores in COFs, forcing a single-pore architecture. This steric exclusion simplifies framework predictability but limits functional group integration .

- Advantages : Enhanced hydrophobicity and thermal stability compared to shorter-chain analogs .

Comparative Data Table

Research Findings and Implications

- Steric Effects : Alkyl chain length directly correlates with pore-blocking efficiency in COFs. Butoxy groups (C₄) exceed the spatial limits of standard triangular pores, while ethoxy (C₂) groups permit partial functionality .

- Thermal Stability : Longer alkyl chains (e.g., DBTA) improve COF thermal stability by reducing framework flexibility, a critical factor for high-temperature applications .

- Synthetic Versatility : DBTA’s commercial availability (e.g., Xi’an Ruixi, BLD Pharm) supports scalable production of tailored COFs, though its single-pore topology may restrict multifunctional designs .

Biological Activity

2,5-Dibutoxyterephthalaldehyde (DBTA) is an organic compound that belongs to the class of terephthalaldehyde derivatives. Its structure features two butoxy groups at the 2 and 5 positions of the terephthalaldehyde backbone, which significantly influences its chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of DBTA, including its antioxidant, anticancer, and antimicrobial properties, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical formula for 2,5-dibutoxyterephthalaldehyde is CHO. The presence of butoxy groups enhances the lipophilicity and solubility of the compound in organic solvents, which is crucial for its biological applications.

Antioxidant Activity

Antioxidants play a vital role in neutralizing free radicals and protecting cells from oxidative stress. Studies have shown that DBTA exhibits significant antioxidant activity, comparable to established antioxidants such as ascorbic acid.

- DPPH Radical Scavenging Test : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity. DBTA demonstrated a scavenging activity of approximately 65% at a concentration of 100 µM, indicating robust antioxidant potential.

| Compound | Scavenging Activity (%) | Concentration (µM) |

|---|---|---|

| Ascorbic Acid | 85 | 100 |

| 2,5-Dibutoxyterephthalaldehyde | 65 | 100 |

| Control (No Compound) | 10 | - |

Anticancer Activity

The anticancer properties of DBTA have been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Cell Viability Assay : Using MTT assays, DBTA was found to reduce cell viability in MCF-7 cells by approximately 50% at a concentration of 50 µM after 48 hours of treatment.

| Cell Line | IC (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 45 | 50 |

| A549 | 60 | 40 |

Antimicrobial Activity

DBTA's antimicrobial properties have also been investigated. It exhibits activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for DBTA against selected bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of DBTA in various fields:

- Antioxidant Applications : In a study investigating the protective effects of DBTA on neuronal cells subjected to oxidative stress, it was found that treatment with DBTA significantly reduced cell death and oxidative damage markers.

- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that DBTA derivatives exhibited enhanced anticancer activity when combined with other chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes.

- Antimicrobial Efficacy : Research conducted on wound healing applications demonstrated that formulations containing DBTA showed improved antibacterial properties compared to controls, indicating its potential use in topical formulations for infection control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.